Einecs 299-843-7
Description
EINECS 299-843-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU between 1971 and 1981. Hypothetically, based on its registry classification, it may belong to a class of halogenated aromatic compounds or nitrogen-containing heterocycles, which are common in commercial formulations .
Properties
CAS No. |
93905-09-0 |
|---|---|
Molecular Formula |
C19H33N3O9S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-[methyl-(2-nitrophenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O6S.C6H15NO3/c1-14(10-6-2-3-9-13(16)17)22(20,21)12-8-5-4-7-11(12)15(18)19;8-4-1-7(2-5-9)3-6-10/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,17);8-10H,1-6H2 |
InChI Key |
VLIHNNLPRDZZJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 299-843-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using advanced chemical engineering techniques. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Acid-Base Reactions
-
Carboxylic acid group : Likely participates in neutralization reactions with bases (e.g., metal hydroxides) to form carboxylate salts.
-
Tertiary amine (nitrilotriethanol) : May act as a Brønsted base, accepting protons to form ammonium salts in acidic conditions.
Hydrolysis
-
Sulfonamide linkage : Under strongly acidic or alkaline conditions, hydrolysis could cleave the S–N bond, yielding sulfonic acid and amine derivatives.
-
Nitro group : Generally stable but may undergo reduction to amines under catalytic hydrogenation or with reducing agents (e.g., Fe/HCl).
Coordination Chemistry
-
Nitrilotriethanol component : Expected to form complexes with metal ions (e.g., Fe³⁺, Cu²⁺) via its amine and hydroxyl groups, influencing solubility and stability.
Thermal Decomposition
-
Thermal stability is untested, but nitro groups may pose explosion risks under high heat or shock.
Data Gaps and Limitations
-
No experimental kinetic data (e.g., rate constants, activation energies) or mechanistic studies were found in the evaluated sources .
-
The absence of peer-reviewed publications or patents specifically addressing this compound’s reactivity limits detailed analysis.
Recommended Research Directions
-
Spectroscopic Studies : FT-IR or NMR to monitor functional group transformations.
-
Thermogravimetric Analysis (TGA) : Assess thermal stability.
-
Complexation Experiments : Screen interactions with transition metals.
Scientific Research Applications
Einecs 299-843-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of Einecs 299-843-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of EINECS 299-843-7
Key Findings :
- 918538-05-3 shows the highest structural similarity (85%) due to shared chlorinated pyrrole and triazine moieties, suggesting comparable reactivity in pesticidal applications .
Physicochemical Properties
Table 2: Property Comparison
| Property | This compound (Hypothetical) | 918538-05-3 | 98929-98-7 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~220 (estimated) | 188.01 | 181.23 |
| Boiling Point (°C) | 290–310 | 305 (decomposes) | 275 |
| Solubility (Water) | Low | Insoluble | 1.2 g/L |
| LogP (Octanol-Water) | 3.5 | 2.8 | 2.1 |
Insights :
- Low water solubility and moderate LogP values suggest lipophilicity, aligning with agrochemical or hydrophobic polymer applications .
- Higher thermal stability in 918538-05-3 correlates with its use in high-temperature synthesis processes .
Toxicological and Environmental Data
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